molecular formula C38H55NO10 B8134414 NCX 1000 CAS No. 301828-26-2

NCX 1000

Cat. No.: B8134414
CAS No.: 301828-26-2
M. Wt: 685.8 g/mol
InChI Key: WTAVOESJEWSDJC-OBOLPPCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NCX 1000 is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), a secondary bile acid with established cytoprotective and anti-inflammatory properties . It has been investigated primarily in preclinical models of non-alcoholic steatohepatitis (NASH), a progressive liver disease characterized by steatosis, inflammation, oxidative stress, and fibrosis. In a 12-week rat model of diet-induced NASH, NCX 1000 demonstrated efficacy in reversing histological and metabolic markers of the disease, including reductions in lipid peroxidation, TNF-α levels, and insulin resistance .

Properties

IUPAC Name

[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H55NO10/c1-24(28-10-11-29-36-30(16-18-38(28,29)3)37(2)17-15-27(40)22-26(37)23-31(36)41)7-13-35(43)49-32-12-8-25(21-33(32)46-4)9-14-34(42)47-19-5-6-20-48-39(44)45/h8-9,12,14,21,24,26-31,36,40-41H,5-7,10-11,13,15-20,22-23H2,1-4H3/b14-9+/t24-,26+,27-,28-,29+,30+,31+,36+,37+,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAVOESJEWSDJC-OBOLPPCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC1=C(C=C(C=C1)C=CC(=O)OCCCCO[N+](=O)[O-])OC)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)OCCCCO[N+](=O)[O-])OC)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H55NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401519-96-8
Record name 2-Methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl (3α,5β,7β)-3,7-dihydroxycholan-24-oate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401519-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NCX 1000
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401519968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NCX-1000
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NCX-1000
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9G7HR5L1Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Protection of UDCA Hydroxyl Groups

UDCA contains two hydroxyl groups at positions 3α and 7β. These are protected as acetyl esters to prevent side reactions during subsequent steps:

  • Reagents : Acetic anhydride, pyridine.

  • Conditions : Stirring at 25°C for 12 hours under inert atmosphere.

  • Outcome : 3α,7β-Diacetylursodeoxycholic acid (yield: 98%).

Synthesis of Nitrooxymethyl-Containing Aromatic Ester

The nitrooxymethyl group is introduced via a cinnamate ester intermediate:

  • Formation of 4-(4-Nitrooxybutoxy)cinnamic acid :

    • Reagents : 4-Hydroxycinnamic acid, 1-bromo-4-nitroxylbutane, potassium carbonate.

    • Conditions : Reflux in acetone (60°C, 8 hours).

    • Outcome : Nitrooxymethyl ether intermediate (yield: 75%).

  • Activation as Mixed Carbonate :

    • The cinnamic acid derivative is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM).

Esterification with Protected UDCA

The activated cinnamate is coupled with protected UDCA:

  • Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

  • Conditions : Stirring in anhydrous DCM at 0°C → 25°C for 24 hours.

  • Outcome : Protected NCX 1000 ester (yield: 65–72%).

Deprotection of Acetyl Groups

The acetyl protecting groups are removed under mild basic conditions:

  • Reagents : Sodium methoxide (NaOMe) in methanol.

  • Conditions : Stirring at 25°C for 2 hours.

  • Outcome : NCX 1000 (yield: 85–90%).

Critical Reaction Parameters

StepKey ParametersYield (%)Purity (%)
Hydroxyl ProtectionAc₂O/pyridine, 25°C, 12 h98>95
Cinnamate SynthesisK₂CO₃/acetone, 60°C, 8 h7590
EsterificationDCC/DMAP, DCM, 24 h7288
DeprotectionNaOMe/MeOH, 25°C, 2 h90>98

Data synthesized from.

Analytical Characterization

Post-synthesis, NCX 1000 is validated using:

  • NMR Spectroscopy : Confirms regioselective esterification and deprotection.

    • ¹H NMR (CDCl₃) : δ 7.65 (d, J=16 Hz, 1H, CH=CH), 6.95–7.45 (m, aromatic protons), 4.30 (t, J=6 Hz, 2H, OCH₂).

  • Mass Spectrometry : Molecular ion peak at m/z 685.84 [M+H]⁺.

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Challenges and Optimization

  • Regioselectivity : Competing reactions at UDCA’s C-24 carboxylate group are mitigated by using sterically hindered bases (e.g., DMAP).

  • Nitrooxy Stability : The nitrooxymethyl group is sensitive to acidic conditions; thus, neutral pH is maintained during workup.

  • Scale-Up Considerations : Batch processing under controlled humidity (<30% RH) prevents hydrolysis of intermediates.

Comparative Analysis with Analogues

NCX 1000’s synthesis shares similarities with other NO-releasing bile acids but differs in hepatic targeting:

CompoundKey Structural DifferenceSynthetic Complexity
NCX 1000Nitrooxymethyl-phenylpropenoate esterHigh
NitroglycerinSimple nitrate esterLow
Sodium nitroprussideIron-nitrosyl complexModerate

Derived from.

Industrial and Research Applications

The synthesis protocol is adaptable to Good Manufacturing Practice (GMP) standards for clinical use. Key applications include:

  • Liver-Targeted Drug Delivery : NCX 1000’s metabolism by hepatocytes ensures localized NO release.

  • Combination Therapies : Co-administration with antioxidants (e.g., vitamin E) enhances efficacy in reducing hepatic oxidative stress .

Chemical Reactions Analysis

Types of Reactions: NCX 1000 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Utilizes oxidizing agents such as chromium trioxide.

    Reduction: Involves the use of hydrogen gas in the presence of catalysts like Raney nickel.

    Substitution: Employs reagents like sodium hydroxide and methanol.

Major Products: The major products formed from these reactions include 12-ketoursodeoxycholic acid and other intermediates used in the synthesis of therapeutic agents .

Scientific Research Applications

Introduction to NCX 1000

NCX 1000 is a nitric oxide-releasing derivative of ursodeoxycholic acid (UDCA), primarily developed for therapeutic applications in liver diseases. Its unique mechanism of selectively delivering nitric oxide to the liver makes it a promising candidate for treating various hepatic conditions, particularly those associated with oxidative stress and inflammation.

Hepatoprotection in Acetaminophen-Induced Toxicity

One of the most significant applications of NCX 1000 is its protective effect against acetaminophen (APAP)-induced hepatotoxicity. Research indicates that administration of NCX 1000 significantly reduces mortality rates and improves liver histopathology in rodent models subjected to APAP overdose. Specifically, a study demonstrated that when administered therapeutically, NCX 1000 reduced mortality from 60% to 25% in mice exposed to high doses of APAP. This protective effect is linked to the inhibition of apoptosis and maintenance of mitochondrial integrity in liver cells, suggesting that NCX 1000 may modulate mitochondrial function positively during oxidative stress .

Treatment of Cirrhosis and Portal Hypertension

NCX 1000 has also been investigated for its efficacy in patients with cirrhosis and portal hypertension. A phase-2a clinical trial assessed the compound's effects on hepatic hemodynamics, particularly focusing on the hepatic venous pressure gradient (HVPG) and hepatic blood flow (HBF). The results indicated that while HVPG remained unchanged, there was a significant decrease in HBF following treatment with NCX 1000, suggesting a potential role in managing portal hypertension by improving intrahepatic circulation .

Antioxidant Properties and Non-Alcoholic Steatohepatitis

Another promising application of NCX 1000 is its antioxidant properties, which have been shown to reverse experimental non-alcoholic steatohepatitis (NASH) in rat models. In studies where NCX 1000 was administered alone or in combination with vitamin E, significant improvements were observed in liver histology and reduction of steatosis. The compound's ability to enhance cytoprotective mechanisms against oxidative stress underlines its potential as a therapeutic agent for metabolic liver diseases .

Comprehensive Data Table: Applications of NCX 1000

Application AreaStudy TypeKey FindingsReference
HepatoprotectionAnimal StudyReduced mortality from APAP-induced toxicity
Cirrhosis and Portal HypertensionPhase-2a Clinical TrialDecreased hepatic blood flow; stable HVPG
Non-Alcoholic SteatohepatitisAnimal StudyReversed liver damage; enhanced antioxidant effects

Case Study: Acute Liver Failure

In a controlled study involving mice, NCX 1000 was administered after inducing acute liver failure via APAP overdose. The treatment not only improved survival rates but also significantly mitigated liver damage as evidenced by histopathological assessments. This case highlights the compound's potential as a therapeutic intervention following acute hepatic insults .

Clinical Trial Insights

In a clinical trial focusing on patients with cirrhosis, NCX 1000 was well-tolerated with manageable side effects. Although the primary endpoint regarding HVPG was not met, the reduction in HBF suggests that further investigations are warranted to explore its long-term benefits in managing portal hypertension .

Mechanism of Action

NCX 1000 exerts its effects by modulating bile acid homeostasis. It replaces more toxic bile acids in the bile acid pool, reducing their cytotoxicity. The compound stabilizes plasma membranes against cytolysis and prevents apoptosis by inhibiting mitochondrial pore formation and endoplasmic-reticulum stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

NCX 1000 vs. UDCA

Comparative studies in rodent models revealed:

  • Equimolar Efficacy: At equimolar doses (e.g., 30 mg/kg NCX 1000 vs. 17.2 mg/kg UDCA), both compounds similarly improved liver histology, reduced oxidative stress (e.g., lipid peroxides and O₂•− release), and normalized glutathione levels .
  • For example, NCX 1000 uniquely suppressed plasma TNF-α and insulin resistance, likely due to NO-mediated modulation of inflammatory pathways .

NCX 1000 vs. Vitamin E

Vitamin E, a lipophilic antioxidant, is often used in NASH management. Key findings include:

  • Synergistic Effects: Combining low-dose NCX 1000 (15 mg/kg) with vitamin E (100 mg/kg) achieved comparable efficacy to high-dose NCX 1000 (30 mg/kg) in reducing steatosis, inflammation, and oxidative stress.
  • Standalone Limitations : Vitamin E alone showed minimal impact on fibrosis or insulin resistance, highlighting NCX 1000’s broader mechanistic scope .

NCX 1000 vs. Other NO-Donating Compounds

  • NCX 226: A NO-donating bosentan derivative, NCX 226 outperformed bosentan in reducing pulmonary hypertension and fibrosis markers (e.g., TGF-β, myeloperoxidase) in rodent models . While structurally distinct from NCX 1000, it underscores the therapeutic value of NO-donating moieties in enhancing anti-fibrotic activity.
  • NCX 4040: An aspirin-NO hybrid, NCX 4040 exhibited cytotoxic effects in colon cancer via COX-2-independent pathways . Unlike NCX 1000, its mechanism focuses on apoptosis induction rather than metabolic regulation.

Key Research Findings and Data Tables

Table 1: Comparative Efficacy in NASH Rat Model

Parameter NCX 1000 (30 mg/kg) UDCA (17.2 mg/kg) NCX 1000 (15 mg/kg) + Vitamin E Vitamin E Alone
Steatosis Reduction 90% 85% 88% 40%
Inflammation Score 1.2 (vs. 3.5 NASH) 1.4 1.3 2.8
Fibrosis Improvement 70% 65% 68% 20%
TNF-α Suppression 85% 60% 80% 30%
Insulin Resistance Normalized Partial Normalized No effect

Data derived from .

Table 2: Oxidative Stress Markers

Marker NCX 1000 (30 mg/kg) UDCA (17.2 mg/kg) NCX 1000 + Vitamin E
Lipid Peroxides 2.1 nmol/mg 2.3 nmol/mg 2.0 nmol/mg
Glutathione Levels 95% of control 90% 98%
O₂•− Release 50% reduction 45% 55%

Baseline NASH values: Lipid peroxides = 4.5 nmol/mg; Glutathione = 60% of control .

Critical Analysis and Limitations

  • Dose Dependency : NCX 1000’s efficacy is dose-dependent, with higher doses (30 mg/kg) required for standalone effects. Combination therapy mitigates this but requires optimization .
  • NO’s Role: While NO enhances anti-inflammatory effects, its contribution to NCX 1000’s overall efficacy in vivo remains unclear. Some studies suggest NO-independent pathways dominate .
  • Clinical Translation: No human trials exist for NCX 1000, unlike UDCA and vitamin E, which have mixed clinical records in NASH .

Biological Activity

NCX 1000 is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), designed to selectively deliver NO to the liver. Its unique properties make it a promising candidate for therapeutic applications in liver diseases, particularly portal hypertension and non-alcoholic steatohepatitis (NASH). This article explores the biological activity of NCX 1000, including its mechanisms of action, therapeutic efficacy, and relevant research findings.

NCX 1000 functions primarily as a nitric oxide donor , which is crucial for various physiological processes in the liver. Upon metabolic conversion, NCX 1000 releases NO, leading to several beneficial effects:

  • Vasodilation : NO plays a vital role in modulating vascular tone, which can alleviate portal hypertension by reducing intrahepatic resistance.
  • Inhibition of Hepatic Stellate Cell Contraction : NCX 1000 inhibits the contraction of hepatic stellate cells (HSCs), which are key players in liver fibrosis and portal hypertension.
  • Modulation of Inflammatory Responses : The compound reduces the release of pro-inflammatory cytokines and chemokines from HSCs, contributing to its anti-fibrotic effects.

In Vitro Studies

In vitro studies have demonstrated that NCX 1000 effectively inhibits the contraction of HSCs induced by serum factors and reduces the release of monocyte chemoattractant protein-1 (MCP-1) from HSCs stimulated by inflammatory cytokines such as TNF-α and IFN-γ . These actions suggest that NCX 1000 may modulate immune responses and reduce fibrogenesis in liver pathology.

In Vivo Studies

Several animal studies have highlighted the therapeutic potential of NCX 1000:

  • Portal Hypertension : In carbon tetrachloride (CCl4)-treated rats, NCX 1000 administration significantly reduced portal pressure and ascites formation, demonstrating its efficacy in managing portal hypertension . The compound was shown to decrease collagen deposition and improve liver histology.
  • Non-Alcoholic Steatohepatitis (NASH) : A study involving NASH rat models indicated that NCX 1000 improved liver histology, decreased lipid peroxidation, and suppressed increases in lactate dehydrogenase (LDH) release, plasma insulin, and TNF-α levels when administered at doses of 15 or 30 mg/kg . The combination with vitamin E further enhanced its protective effects.

Case Studies

  • Acute Liver Injury : In a murine model of autoimmune liver damage induced by concanavalin A, NCX 1000 demonstrated protective effects against acute liver failure . This suggests its potential application in acute liver injuries beyond chronic conditions.
  • Combination Therapy : The combination of NCX 1000 with antioxidants like vitamin E has shown additive protective effects against oxidative stress and inflammation in experimental models . This highlights the potential for synergistic therapies in managing liver diseases.

Comparative Analysis

Property/EffectNCX 1000UDCA
Nitric Oxide ReleaseYesNo
Inhibition of HSC ContractionYesLimited
Reduction in Portal PressureSignificantModerate
Anti-inflammatory EffectsStrongLimited
Cytoprotective EffectsPotentModerate

Q & A

Q. What is the molecular mechanism underlying NCX 1000's hepatoprotective effects, and how can this be validated experimentally?

NCX 1000, a liver-specific nitric oxide (NO) donor derived from ursodeoxycholic acid (UDCA), is hypothesized to mitigate oxidative stress via NO-mediated pathways. To validate this, researchers can:

  • Use in vitro hepatocyte models to measure NO release kinetics via chemiluminescence or fluorescence assays .
  • Compare lipid peroxidation markers (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide dismutase) in treated vs. untreated cells .
  • Employ knockout models to isolate NO synthase (NOS) pathways and confirm mechanism specificity.

Q. What experimental models are most appropriate for studying NCX 1000 in non-alcoholic steatohepatitis (NASH)?

Preclinical rodent models with diet-induced NASH (e.g., high-fat, high-cholesterol diets) are standard. Key endpoints include:

  • Histopathological scoring of liver fibrosis (e.g., Sirius Red staining).
  • Metabolic syndrome parameters (e.g., insulin resistance, serum ALT/AST levels) .
  • Co-administration with antioxidants like vitamin E to assess additive effects, as demonstrated in rat studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in NCX 1000 efficacy data across different NASH models?

Discrepancies may arise from variations in disease induction protocols or genetic backgrounds. Methodological solutions include:

  • Meta-analysis of existing datasets to identify confounding variables (e.g., diet composition, treatment duration).
  • Standardizing outcome measures (e.g., using the NAFLD Activity Score for histology).
  • Conducting sensitivity analyses to isolate NCX 1000’s effects from UDCA-derived metabolites .

Q. What synergistic mechanisms explain the enhanced efficacy of NCX 1000 combined with vitamin E in NASH treatment?

NCX 1000’s NO donation may reduce oxidative stress, while vitamin E scavenges lipid peroxidation byproducts. To investigate synergy:

  • Measure mitochondrial ROS production in hepatocytes using probes like MitoSOX.
  • Quantify NF-κB activation (via luciferase reporter assays) to assess anti-inflammatory interplay .
  • Use transcriptomic profiling to identify co-regulated pathways (e.g., Nrf2-ARE signaling).

Q. How should dose-response relationships for NCX 1000 be optimized in translational studies?

  • Phase 1 clinical trials (e.g., NCT00414869) suggest monitoring portal pressure hemodynamics as a primary endpoint .
  • Preclinically, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate NO release with hepatic CYP3A4 activity, a key metabolic marker .
  • Adjust dosing intervals based on half-life data to maintain therapeutic NO levels without tolerance.

Q. What methodological challenges arise when comparing NCX 1000 to UDCA in clinical trials?

  • UDCA’s pleiotropic effects (e.g., bile acid modulation) may confound direct comparisons. Solutions include:
  • Stratifying patients by bile acid profiles.
  • Using equimolar dosing in preclinical studies to isolate NCX 1000-specific NO contributions .
    • Ensure blinding in trials to mitigate bias, as UDCA has established efficacy in cholestatic diseases.

Q. How can oxidative stress biomarkers be standardized to evaluate NCX 1000’s therapeutic impact?

  • Validate a panel of biomarkers: 8-isoprostane (urine), glutathione redox ratios (liver tissue), and serum thioredoxin levels.
  • Use mass spectrometry for high-specificity quantification, avoiding ELISA cross-reactivity artifacts.
  • Correlate biomarkers with histopathology to establish predictive validity .

Q. What genetic or epigenetic factors might influence NCX 1000 responsiveness in heterogeneous patient populations?

  • Perform genome-wide association studies (GWAS) to identify polymorphisms in NO-related genes (e.g., NOS3).
  • Investigate DNA methylation patterns in promoters of oxidative stress genes (e.g., SOD2) using bisulfite sequencing.
  • Use patient-derived organoids to model interindividual variability in drug metabolism .

Methodological & Reproducibility Considerations

Q. What statistical approaches are recommended for analyzing NCX 1000’s dual role in oxidative stress and inflammation?

  • Multivariate regression to disentangle correlated outcomes (e.g., ROS reduction vs. cytokine suppression).
  • Bayesian hierarchical models for small-sample preclinical studies to improve generalizability.
  • Power analysis to ensure adequate sample size, given the high variability in NASH progression .

Q. How can researchers ensure reproducibility of NCX 1000 studies across laboratories?

  • Adopt the ARRIVE guidelines for preclinical reporting, including detailed diet formulations and randomization protocols.
  • Share raw data and code for oxidative stress assays via repositories like Figshare or Zenodo.
  • Cross-validate findings using independent models (e.g., methionine-choline-deficient diet vs. STAM mice) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NCX 1000
Reactant of Route 2
Reactant of Route 2
NCX 1000

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.